Vorapaxar is an orally bioavailable competitive antagonist of the proteinase-activated receptor (PAR1; Ki = 8.1 nM), also known as the thrombin receptor. It is selective for PAR1 over other PARs, as well as a number of GPCRs, ion channels, and receptors. It inhibits platelet aggregation induced by thrombin and haTRAP (IC50s = 47 and 25 nM, respectively). Vorapaxar (0.1 mg/kg, i.v.) completely inhibits platelet aggregation in cynomolgus monkeys ex vivo. Formulations containing vorapaxar are used in the prevention of thrombotic cardiovascular events. Vorapaxar is an inhibitor of platelet aggregation that is used to decrease the risk of further cardiovascular thrombotic events in patients with a history of myocardial infarction or peripheral vascular disease. Vorapaxar therapy is associated with a low rate of serum aminotransferase elevations, but has not been linked to instances of clinically apparent acute liver injury. Vorapaxar is a carbamate ester that is the ethyl ester of [(1R,3aR,4aR,6R,8aR,9S,9aS)-9-{(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethynyl}-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl]carbamic acid. A protease-activated receptor-1 antagonist used (as its sulfate salt) for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or with peripheral arterial disease. It has been shown to reduce the rate of a combined endpoint of cardiovascular death, MI, stroke and urgent coronary revascularisation. It has a role as a protease-activated receptor-1 antagonist, a platelet aggregation inhibitor and a cardiovascular drug. It is a member of pyridines, a carbamate ester, an organofluorine compound, a naphthofuran and a lactone. It is a conjugate base of a vorapaxar(1+). Vorapaxar is a tricyclic himbacine-derived selective inhibitor of protease activated receptor (PAR-1) indicated for reducing the incidence of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or with peripheral arterial disease (PAD). By inhibiting PAR-1, a thrombin receptor expressed on platelets, vorapaxar prevents thrombin-related platelet aggregation.
Related Compounds
SCH 2046273 (M20)
Compound Description: SCH 2046273 (M20) is the active metabolite of vorapaxar. It is formed through metabolism in the body and possesses similar pharmacological properties to vorapaxar. []
Relevance: SCH 2046273 is structurally related to vorapaxar and is considered its active metabolite, sharing its mechanism of action as a PAR-1 antagonist. Understanding its pharmacokinetic properties is crucial in evaluating the overall effects of vorapaxar treatment.
AYPGKF
Compound Description: AYPGKF is a synthetic peptide agonist that specifically activates Protease-Activated Receptor 4 (PAR4). It is used to study PAR4 signaling pathways and their role in platelet activation. [, ]
Relevance: Unlike vorapaxar, which antagonizes PAR-1, AYPGKF acts as an agonist for PAR4, a closely related receptor involved in platelet activation. Studies utilizing AYPGKF helped establish the role of PAR4 in racial differences in platelet reactivity, especially in the context of vorapaxar treatment where thrombin signaling might be predominantly mediated by PAR4.
Thrombin Receptor Activating Peptide (TRAP)
Compound Description: TRAP is a peptide agonist that activates platelet aggregation by stimulating PAR receptors, particularly PAR-1, the primary target of vorapaxar. []
Relevance: TRAP is a valuable tool for investigating the inhibitory effects of vorapaxar on PAR-1-mediated platelet aggregation. In clinical trials, TRAP-induced platelet aggregation assays are used to assess the pharmacodynamic effects of vorapaxar.
Aspirin
Compound Description: Aspirin is a widely used antiplatelet drug that functions by irreversibly inhibiting cyclooxygenase-1 (COX-1), thereby preventing the formation of thromboxane A2, a potent platelet activator. [, ]
Relevance: Aspirin is frequently co-administered with vorapaxar in clinical settings for the secondary prevention of atherothrombotic events. The combined effect of inhibiting both thrombin-mediated and thromboxane A2-mediated platelet activation pathways is believed to provide a more comprehensive antithrombotic effect.
Thienopyridines (e.g., Clopidogrel, Prasugrel)
Compound Description: Thienopyridines, like clopidogrel and prasugrel, are a class of antiplatelet drugs that act as irreversible antagonists of the P2Y12 receptor, an adenosine diphosphate (ADP) receptor on platelets. [, , , , ]
Relevance: Thienopyridines are a crucial part of dual antiplatelet therapy and are often combined with aspirin and vorapaxar for managing patients at risk of atherothrombotic events. The interaction between these drugs, particularly the potential for increased bleeding risks, is a significant consideration in clinical practice.
Ticagrelor
Compound Description: Ticagrelor is a newer, reversible P2Y12 receptor antagonist, similar to thienopyridines, that inhibits platelet activation. []
Relevance: Ticagrelor offers a different pharmacokinetic profile compared to thienopyridines, and its use in conjunction with vorapaxar is an area of research interest. Understanding the combined effects of these agents on platelet inhibition and bleeding risk is essential for optimizing therapy and minimizing adverse events.
Dipyridamole
Compound Description: Dipyridamole is an antiplatelet agent that inhibits platelet aggregation through multiple mechanisms, including inhibiting adenosine uptake and phosphodiesterase. []
Relevance: While not structurally related to vorapaxar, dipyridamole represents an alternative antiplatelet strategy. Its use, particularly in combination with low-dose aspirin, provides a point of comparison for the efficacy and safety of vorapaxar in secondary stroke prevention.
Statins
Compound Description: Statins are a class of lipid-lowering drugs that inhibit HMG-CoA reductase, an enzyme involved in cholesterol synthesis. While primarily used to lower cholesterol levels, they also exhibit anti-inflammatory and antiplatelet properties. []
Relevance: Statins are often prescribed concomitantly with vorapaxar to patients with atherosclerotic cardiovascular disease. While not directly influencing vorapaxar's mechanism of action, understanding their combined impact on cardiovascular events and bleeding risk is important for clinical practice.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vorapaxar sulfate is an organic sulfate salt obtained by combining vorapaxar with one molar equivalent of sulfuric acid. A protease-activated receptor-1 antagonist used for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or with peripheral arterial disease. It has been shown to reduce the rate of a combined endpoint of cardiovascular death, MI, stroke and urgent coronary revascularisation. It has a role as a cardiovascular drug, a platelet aggregation inhibitor and a protease-activated receptor-1 antagonist. It contains a vorapaxar(1+).
TP-808 is a key intermediate in the synthesis of synthetic tetracycline antibiotics. TP808 is a useful intermediate for the synthesis of diverse tetracycline antibiotics.
TP 9201 is a platelet integrin alphaIIbbeta3 (GPIIb/IIIa) antagonist; a synthetic RGD-containing cyclic peptide; may be effective in prevention of re-thrombosis after thromolytic therapy without adversely affecting hemostasis.
TPC-144 is a novel, potent and selective LSD1 inhibitor with a reversible inhibition mechanism that has antitumor activity in several human AML and SCLC cell lines and xenograft models. TPC-144 may provide clinical benefits and a favorable safety profile for the treatment of AML and SCLC patients. TPC-144 reversibly inhibited LSD1 in a histone peptide-competitive manner and did not form a covalent adduct with FAD. TPC-144 inhibited LSD1 with an IC50 of 1.5 nM and had selectivity over other histone demethylases and methyltransferases. TPC-144 induced cell differentiation, as indicated by derepression of hematopoietic transcription factor GFI1; increased expression of cell-surface markers such as CD86 and CD11b, and potently inhibited growth of AML cells (e.g., Kasumi-1, IC50 = 1.3 nM; MV4–11, IC50 = 2.4 nM; HEL, IC50 = 7.1 nM) by inducing apoptosis and cell cycle arrest.
TPA023, also known as MK 0777, is an anxiolytic agent and a subtype-selective, mixed agonist-antagonist at GABAA receptors, which acts as a partial agonist at the α2 and α3 subtypes, but as a silent antagonist at α1 and α5 subtypes. It has primarily anxiolytic and anticonvulsant effects in animal tests, but with no sedative effects even at 50× the effective anxiolytic dose. In human trials on healthy volunteers, TPA-023 was comparable to lorazepam, but had much less side effects on cognition, memory, alertness or coordination.
Irreversible chymotrypsin inhibitor and SMase inhibitor. Inhibits the activation of PDK1-dependent AGC kinases. Selectively inhibits RSK, Akt and S6K1. Shows antitumor effects in vivo. Centrally active. Tosyl phenylalanyl chloromethyl ketone (TPCK) is an irreversible inhibitor of chymotrypsin-like proteases that has been shown to affect cell proliferation, apoptosis, and tumorigenesis. It can disrupt PDK1 signaling to the AGC kinases, Akt, S6K1, and RSK, as well as MSK1 and MSK2.2 TPCK also inhibits superoxide production and suppresses neutrophil respiratory burst. N-tosyl-L-phenylalanyl chloromethyl ketone is the N-tosyl derivative of L-phenylalanyl chloromethyl ketone. It has a role as an alkylating agent and a serine proteinase inhibitor. It is a sulfonamide and an alpha-chloroketone. It contains a L-phenylalanyl group. An inhibitor of Serine Endopeptidases. Acts as alkylating agent and is known to interfere with the translation process.